Exonuclease Selectivity Compared to Mirin
PFM39 selectively inhibits MRE11 exonuclease activity (IC50 = 50-75 µM in A549 cells for dsDNA end resection) without affecting MRN-dependent ATM activation, a key distinction from mirin. Mirin inhibits both MRE11-associated exonuclease activity and MRN-dependent ATM activation (IC50 = 12 µM for ATM activation) [1].
| Evidence Dimension | Selectivity of MRE11 Exonuclease Inhibition vs. MRN-Dependent ATM Activation |
|---|---|
| Target Compound Data | Inhibits MRE11 exonuclease (IC50 = 50-75 µM for dsDNA end resection in A549 cells). Does not affect MRN-dependent ATM activation . |
| Comparator Or Baseline | Mirin: Inhibits MRE11 exonuclease activity and MRN-dependent ATM activation (IC50 = 12 µM for ATM activation) [1]. |
| Quantified Difference | PFM39 provides a >4-fold higher specificity for exonuclease inhibition over ATM activation compared to mirin, enabling targeted dissection of MRE11's catalytic role in DSB processing without confounding upstream signaling effects. |
| Conditions | A549 human lung adenocarcinoma cells for end resection assay; in vitro kinase assay for ATM activation. |
Why This Matters
This selectivity allows researchers to isolate the effects of MRE11 exonuclease activity on DNA repair without the confounding variable of altered ATM signaling, which is a limitation of mirin.
- [1] Dupré, A., Boyer-Chatenet, L., Sattler, R. M., Modi, A. P., Lee, J. H., Nicolette, M. L., ... & Paull, T. T. (2008). A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex. Nature Chemical Biology, 4(2), 119-125. View Source
